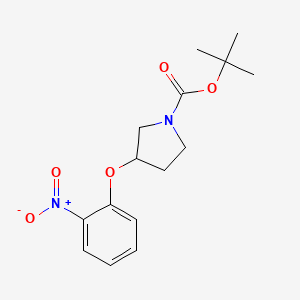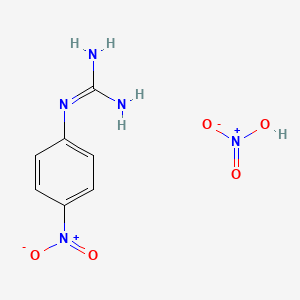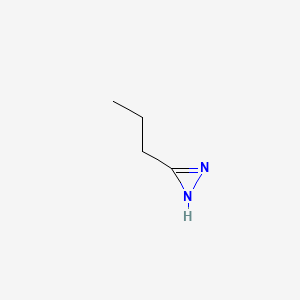![molecular formula C25H33N5S B595916 Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]- CAS No. 1222966-34-8](/img/structure/B595916.png)
Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]- is a complex organosulfur compound. Thiourea itself is an organosulfur compound with the formula SC(NH₂)₂, structurally similar to urea but with a sulfur atom replacing the oxygen atom. This specific derivative incorporates a cinchona alkaloid moiety and a pyrrolidinylmethyl group, making it a unique and versatile compound in organic synthesis and various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For the compound , the synthetic route may involve the following steps:
Formation of Isothiocyanate Intermediate: This can be achieved by reacting a suitable amine with carbon disulfide (CS₂) and an oxidizing agent.
Reaction with Cinchona Alkaloid: The isothiocyanate intermediate is then reacted with a cinchona alkaloid derivative to form the desired thiourea compound.
Addition of Pyrrolidinylmethyl Group:
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent purification processes to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Thiourea derivatives undergo various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide or other sulfur-containing compounds.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea can yield thiourea dioxide, while nucleophilic substitution can produce a variety of substituted thiourea derivatives.
科学的研究の応用
Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]- has several scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and other enzymes.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of thiourea derivatives involves their ability to form strong hydrogen bonds and interact with various molecular targets. For example, as an enzyme inhibitor, thiourea derivatives can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. The specific molecular targets and pathways depend on the particular application and the structure of the thiourea derivative.
類似化合物との比較
Thiourea derivatives are compared with other sulfur-containing compounds such as:
Urea: Structurally similar but with an oxygen atom instead of sulfur. Urea is less reactive in certain chemical reactions compared to thiourea.
Isothiourea: Another sulfur-containing compound with different tautomeric forms, offering distinct reactivity and applications.
Thiocarbamides: A broader class of compounds that includes thiourea and its derivatives, known for their diverse chemical and biological activities.
Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]- stands out due to its unique combination of a cinchona alkaloid moiety and a pyrrolidinylmethyl group, providing distinct advantages in chiral catalysis and biological activity.
特性
IUPAC Name |
1-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31)/t17-,18-,19-,23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPMVHRJTABIAB-QKIJQESPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC[C@@H]5CCCN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![O-[(6-chloropyridin-2-yl)methyl]hydroxylamine](/img/structure/B595835.png)



![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)



![Furo[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B595849.png)


![4-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)butan-2-ol](/img/structure/B595854.png)


